Cas no 922688-45-7 (3,5-dimethoxy-N-{3-6-(pyrrolidin-1-yl)pyridazin-3-ylphenyl}benzamide)

3,5-Dimethoxy-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide is a synthetic small molecule featuring a benzamide core linked to a substituted pyridazine moiety. Its structure incorporates dimethoxy and pyrrolidinyl groups, which may enhance solubility and binding affinity in biological systems. This compound is of interest in medicinal chemistry due to its potential as a modulator of protein-protein interactions or enzyme activity. The pyridazine scaffold offers versatility for further functionalization, while the benzamide group provides a stable pharmacophore. Its well-defined synthetic route ensures reproducibility, making it suitable for research applications in drug discovery and biochemical studies. The compound's physicochemical properties suggest favorable bioavailability for in vitro and in vivo investigations.
3,5-dimethoxy-N-{3-6-(pyrrolidin-1-yl)pyridazin-3-ylphenyl}benzamide structure
922688-45-7 structure
Product Name:3,5-dimethoxy-N-{3-6-(pyrrolidin-1-yl)pyridazin-3-ylphenyl}benzamide
CAS No:922688-45-7
MF:C23H24N4O3
MW:404.461665153503
CID:5498222
Update Time:2025-10-22

3,5-dimethoxy-N-{3-6-(pyrrolidin-1-yl)pyridazin-3-ylphenyl}benzamide Chemical and Physical Properties

Names and Identifiers

    • Benzamide, 3,5-dimethoxy-N-[3-[6-(1-pyrrolidinyl)-3-pyridazinyl]phenyl]-
    • 3,5-dimethoxy-N-{3-6-(pyrrolidin-1-yl)pyridazin-3-ylphenyl}benzamide
    • Inchi: 1S/C23H24N4O3/c1-29-19-13-17(14-20(15-19)30-2)23(28)24-18-7-5-6-16(12-18)21-8-9-22(26-25-21)27-10-3-4-11-27/h5-9,12-15H,3-4,10-11H2,1-2H3,(H,24,28)
    • InChI Key: YIECTUSJLZHZJM-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC(C2=NN=C(N3CCCC3)C=C2)=C1)(=O)C1=CC(OC)=CC(OC)=C1

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Additional information on 3,5-dimethoxy-N-{3-6-(pyrrolidin-1-yl)pyridazin-3-ylphenyl}benzamide

Chemical Compound CAS No. 922688-45-7: 3,5-Dimethoxy-N-{3-[6-(Pyrrolidin-1-yl)pyridazin-3-yl]phenyl}Benzamide

The chemical compound with CAS No. 922688-45-7, known as 3,5-Dimethoxy-N-{3-[6-(Pyrrolidin-1-yl)pyridazin-3-yl]phenyl}Benzamide, is a complex organic molecule with significant potential in the field of pharmacology and drug design. This compound has garnered attention due to its unique structural features and promising biological activities. Recent studies have highlighted its role in various therapeutic areas, making it a subject of interest for researchers and pharmaceutical developers.

The molecular structure of 3,5-Dimethoxy-N-{3-[6-(Pyrrolidin-1-yl)pyridazin-3-yl]phenyl}Benzamide is characterized by a benzamide core with methoxy substituents at the 3 and 5 positions. The benzamide group is connected to a phenyl ring via an amide bond, which further bears a pyridazine moiety substituted with a pyrrolidine ring at the 6-position. This combination of functional groups contributes to the compound's pharmacokinetic properties and bioavailability.

Recent research has focused on the biological activity of this compound, particularly its ability to modulate key cellular pathways. Studies have demonstrated that 3,5-Dimethoxy-N-{3-[6-(Pyrrolidin-1-yl)pyridazin-3-yl]phenyl}Benzamide exhibits potent inhibitory effects on enzymes involved in inflammatory processes, making it a potential candidate for anti-inflammatory therapies. Additionally, its ability to interact with G-protein coupled receptors (GPCRs) has been explored, suggesting applications in the treatment of neurological disorders.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The incorporation of the pyrrolidine ring into the pyridazine moiety is particularly challenging and requires precise control over reaction conditions to ensure high yields and purity. Researchers have optimized these steps using advanced catalysts and reaction monitoring techniques, ensuring the scalability of the synthesis process for potential large-scale production.

From an analytical chemistry perspective, the characterization of CAS No. 922688-45-7 has been achieved through a combination of spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry). These analyses have confirmed the compound's molecular structure and provided insights into its conformational flexibility and stability under various conditions.

In terms of therapeutic applications, ongoing preclinical studies are investigating the efficacy of 3,5-Dimethoxy-N-{3-[6-(Pyrrolidin-1-yL)pyridazin--yL]phenyL}Benzamide in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Early results indicate that this compound may offer advantages over existing therapies due to its selective targeting of pro-inflammatory cytokines and reduced off-target effects.

Furthermore, computational modeling studies have been conducted to predict the binding affinity of this compound to various drug targets. These studies utilize advanced algorithms such as molecular docking and dynamics simulations to provide insights into the interactions between the compound's functional groups and target proteins. Such computational approaches are essential for guiding further optimization of the compound's structure to enhance its therapeutic potential.

The development of CAS No. 922688--45--7 also raises important considerations regarding pharmacokinetics and toxicity profiles. Preclinical toxicology studies are currently underway to assess the safety profile of this compound in animal models. Early findings suggest that it has a favorable safety margin, with minimal adverse effects observed at therapeutic doses.

In conclusion, CAS No. 922688--45--7, or 3,5-Dimethoxy-N-{3-[6-(Pyrrolidin--1--yL)pyridazin--yL]phenyL}Benzamide, represents a promising lead compound in drug discovery research. Its unique chemical structure, combined with its demonstrated biological activities and favorable pharmacokinetic properties, positions it as a strong candidate for further development in various therapeutic areas. As research continues to uncover its full potential, this compound may play a significant role in advancing novel treatments for complex diseases.

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